molecular formula C14H28O4 B1585562 1,1-Bis(tert-butylperoxy)cyclohexane CAS No. 3006-86-8

1,1-Bis(tert-butylperoxy)cyclohexane

Cat. No. B1585562
CAS RN: 3006-86-8
M. Wt: 260.37 g/mol
InChI Key: HSLFISVKRDQEBY-UHFFFAOYSA-N
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Description

1,1-Bis(tert-butylperoxy)cyclohexane, also known as TBPC, is an organic compound used as an oxidizing agent in organic synthesis and a reagent for the formation of peroxides. It is a stable, colorless solid that is soluble in organic solvents and has a low vapor pressure. It is also a highly efficient, mild and safe oxidizing agent with a wide range of applications in organic synthesis.

Scientific Research Applications

Thermal Decomposition and Stability Analysis

  • Thermal Decomposition with Contaminants : The thermal instability of 1,1-bis(tert-butylperoxy)cyclohexane (BTBPC) is significant due to its two active O–O peroxide groups. Research has focused on its behavior both alone and when mixed with sulfuric acid, demonstrating variations in its thermal stability and decomposition kinetics. The presence of sulfuric acid notably influences the decomposition reaction of BTBPC, especially at higher concentrations (Hsueh et al., 2016).

  • Thermal Reactive Hazards with Nitric Acid : Another study explored BTBPC's runaway reactions when mixed with various concentrations of nitric acid. The study identified critical thermokinetic parameters like exothermic onset temperature and activation energy, highlighting the increased thermal hazards when BTBPC is mixed with higher concentrations of nitric acid (Hsueh et al., 2012).

  • Interactions with Hydrochloric Acid : Research on BTBPC mixed with hydrochloric acid provided insights into the substance's thermokinetic parameters under various conditions. This study revealed that BTBPC's reaction kinetics become more complex with increasing concentrations of hydrochloric acid (Lin et al., 2015).

  • Low Heating Rate Analysis : A study examining BTBPC at low heating rates using differential scanning calorimetry identified critical thermokinetic parameters. It suggested that storing BTBPC below certain temperatures could be a safer approach (Hsueh et al., 2014).

Radical Formation and Catalysis

  • ESR Spin-Trap Study of Radicals : The thermolysis of bis(tert-alkylperoxy)alkanes, including 1,1-bis(tert-alkylperoxy)cycloalkanes, was studied to capture the radicals generated during the process. This study contributes to understanding the radical formation mechanisms in these compounds (Mekarbane & Tabner, 2000).

  • Catalytic Activity in Oxidation Reactions : Research involving the synthesis of copper-sodium phenylsilsesquioxane demonstrated the catalytic activity of this compound in the oxidation of alkanes and alcohols with peroxides, showing the potential application of BTBPC in catalysis processes (Kulakova et al., 2019).

Other Applications

  • Synthesis of Organosoluble Polyether Imides : A new bulky pendent bis(ether anhydride) derived from 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4-tert-butylcyclohexane dianhydride was synthesized, leading to the development of poly(ether imide)s with excellent solubility and thermal stability. This showcases the application of BTBPC derivatives in polymer science (Liaw et al., 2001).

  • Preparation of Biphenols Containing Cyclohexyl Groups : An improved one-pot, two-step process was developed for the synthesis of various biphenols containing cyclohexyl groups, utilizing BTBPC derivatives. This method highlights the versatility of BTBPC in organic synthesis (Yu Lame, 2015).

properties

IUPAC Name

1,1-bis(tert-butylperoxy)cyclohexane
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InChI

InChI=1S/C14H28O4/c1-12(2,3)15-17-14(10-8-7-9-11-14)18-16-13(4,5)6/h7-11H2,1-6H3
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InChI Key

HSLFISVKRDQEBY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)OOC1(CCCCC1)OOC(C)(C)C
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Molecular Formula

C14H28O4
Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 40% WITH INERT INORGANIC SOLID, WITH >= 13% PHLEGMATIZER]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 50% WITH PHLEGMATIZER]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE]
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DSSTOX Substance ID

DTXSID4044907
Record name Cyclohexylidenebis(tert-butyl) peroxide
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Molecular Weight

260.37 g/mol
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Physical Description

Organic solvent solution, added to lessen explosion hazard., Particularly heat and contamination sensitive., Liquid
Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE]
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Record name Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylethyl)
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Product Name

1,1-Bis(tert-butylperoxy)cyclohexane

CAS RN

3006-86-8
Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 40% WITH INERT INORGANIC SOLID, WITH >= 13% PHLEGMATIZER]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 50% WITH PHLEGMATIZER]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE]
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Record name 1,1-Bis(tert-butylperoxy)cyclohexane
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Record name 1,1-Bis(tert-butylperoxy)cyclohexane
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Record name Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylethyl)
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Record name Cyclohexylidenebis(tert-butyl) peroxide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
KH Hsueh, WC Chen, WT Chen, CM Shu - Journal of Loss Prevention in …, 2016 - Elsevier
Owing to the thermally unstable 1,1-bis(tert-butylperoxy)cyclohexane (BTBPC) having two active O–O peroxide group, it is a thermal instability material. It is usually used as an initiator …
Number of citations: 13 www.sciencedirect.com
KH Hsueh, WT Chen, YC Chu, LC Tsai… - Journal of thermal …, 2012 - akjournals.com
With two active O–O peroxide groups, 1,1-bis( tert -butylperoxy)cyclohexane (BTBPC) has a certain degree of thermal instability. It is usually used as an initiator in chemical processes, …
Number of citations: 17 akjournals.com
T Chang, KH Hsueh, CC Liu, CR Cao, CM Shu - Processes, 2022 - mdpi.com
A differential scanning calorimetry (DSC) experiment was carried out to determine the thermal characteristics of harmful substances. Most experimenters only use the results of …
Number of citations: 2 www.mdpi.com
RE Drumright, PE Kastl, DB Priddy - Macromolecules, 1993 - ACS Publications
Perketals are extensively utilized as initiators for the commercial productionof polystyrene and yet the chemistry of their decomposition is not well understood. In this paper the …
Number of citations: 21 pubs.acs.org
KH Hsueh, WC Chen, SH Liu, CM Shu - Journal of Thermal Analysis and …, 2014 - Springer
Having two active peroxide groups, 1,1-bis(tert-butylperoxy)cyclohexane (BTBPC) has a certain degree of thermal instability. It is usually used as an initiator in a chemical process, and …
Number of citations: 5 link.springer.com
IB Talouba, N Bensahlam, H Medjkoune, N Mouhab… - Thermochimica …, 2014 - Elsevier
The thermal decomposition reaction of 1,1-di(tert-butylperoxy)cyclohexane (BPCH) was studied in pure solvents (anisole, xylene and ethylbenzene) and alone. The kinetics of each …
Number of citations: 7 www.sciencedirect.com
WT Chen, WC Chen, KH Hsueh, CW Chiu… - Journal of Thermal …, 2014 - Springer
The rapid development of the petrochemical industry of Taiwan over the past four decades has resulted in a booming economy in Taiwan that drives derived industries to develop …
Number of citations: 10 link.springer.com
WC Chen, CT Yeh, CM Shu - Journal of Thermal Analysis and Calorimetry, 2019 - Springer
1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane (TMCH), an industrial initiator and cross-linking agent comprising two active peroxy bonds, becomes unstable when specific acids—…
Number of citations: 3 link.springer.com
J Huang, J Jiang, L Ni, W Zhang, S Shen, M Zou - Thermochimica Acta, 2019 - Elsevier
The thermal decomposition characteristics and the thermal safety parameters of 2,2-di(tert-butylperoxy)butane (DBPB) was investigated by differential scanning calorimetry (DSC). The …
Number of citations: 9 www.sciencedirect.com
PG Mekarbane, BJ Tabner - Magnetic Resonance in Chemistry, 2000 - Wiley Online Library
The thermolysis of three bis(tert‐alkylperoxy)alkanes and two 1,1‐bis(tert‐alkylperoxy)cycloalkanes was undertaken at various temperatures between 333 and 383 K and the radicals …

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